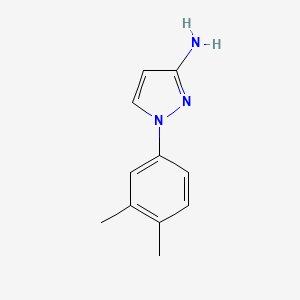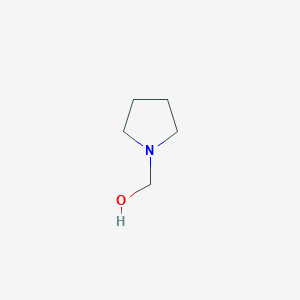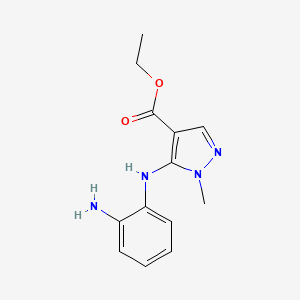
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group, an amino group, and a 2-aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Substitution with 2-Aminophenyl Group: The amino group on the pyrazole ring can be introduced via nucleophilic substitution using 2-aminophenylamine.
Esterification: The carboxylic acid group on the pyrazole ring is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The amino groups in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) for hydrolysis, followed by reaction with various nucleophiles.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and cancer pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ester groups allow the compound to form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 2-Aminophenyl-1H-pyrazole-4-carboxylate
- 1-Methyl-1H-pyrazole-4-carboxylate
Comparison: Ethyl 5-((2-aminophenyl)amino)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the 2-aminophenyl and ethyl ester groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
ethyl 5-(2-aminoanilino)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-3-19-13(18)9-8-15-17(2)12(9)16-11-7-5-4-6-10(11)14/h4-8,16H,3,14H2,1-2H3 |
InChIキー |
VLRMKYHACWWZEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
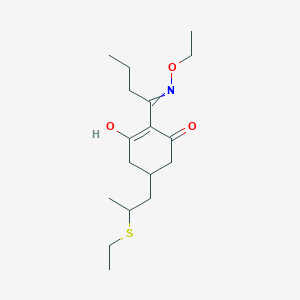
![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
![N-[(2-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B8784404.png)
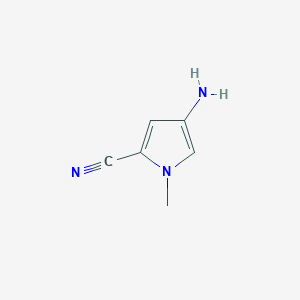
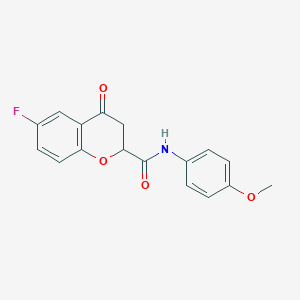
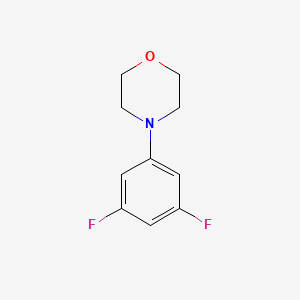
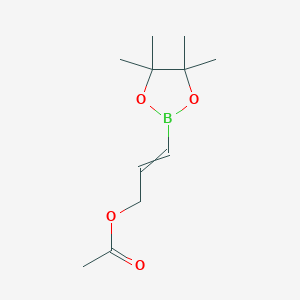
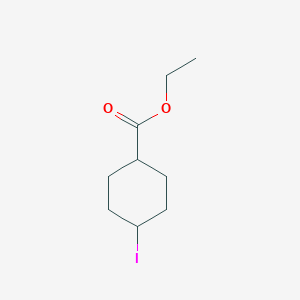


![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
